1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2-phenylpiperidine with methyl chloroformate under basic conditions to form the desired product . The reaction conditions typically involve the use of solvents like dichloromethane and bases such as triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic aromatic substitution reagents like nitrating agents or halogenating agents
Scientific Research Applications
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid can be compared with other similar compounds such as:
2-Phenylpiperidine: A precursor in the synthesis of this compound.
1-Methyl-2-phenylpiperidine-3-carboxylic acid: A structural isomer with different chemical properties and applications.
6-Oxo-2-phenylpiperidine-3-carboxylic acid: Lacks the methyl group, leading to different reactivity and uses
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-14-11(15)8-7-10(13(16)17)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVBATBBFVYBGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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